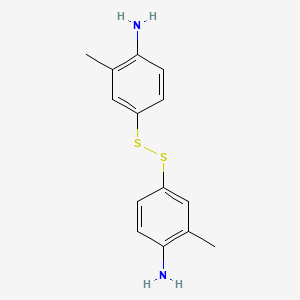
4,4'-Disulfanediylbis(2-methylaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Disulfanediylbis(2-methylaniline) is an organic compound characterized by the presence of two methylaniline groups connected via a disulfide bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Disulfanediylbis(2-methylaniline) typically involves the reaction of 2-methylaniline with sulfur or sulfur-containing reagents. One common method is the oxidative coupling of 2-methylaniline in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure the formation of the disulfide bond.
Industrial Production Methods
Industrial production of 4,4’-Disulfanediylbis(2-methylaniline) may involve large-scale oxidative coupling reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Disulfanediylbis(2-methylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding two molecules of 2-methylaniline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2-methylaniline.
Substitution: Various substituted derivatives of 4,4’-Disulfanediylbis(2-methylaniline).
Aplicaciones Científicas De Investigación
4,4’-Disulfanediylbis(2-methylaniline) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems, particularly in redox reactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant.
Industry: Utilized in the production of polymers and other materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4,4’-Disulfanediylbis(2-methylaniline) involves its ability to undergo redox reactions The disulfide bond can be reduced to form thiol groups, which can then participate in further chemical reactions
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Disulfanediyldianiline: Similar structure but without the methyl groups.
Bis(4-aminophenyl) disulfide: Another disulfide compound with different substituents on the aromatic rings.
Uniqueness
4,4’-Disulfanediylbis(2-methylaniline) is unique due to the presence of methyl groups on the aromatic rings, which can influence its chemical reactivity and physical properties. This makes it distinct from other disulfide compounds and can lead to different applications and behaviors in chemical reactions.
Propiedades
Número CAS |
88070-23-9 |
|---|---|
Fórmula molecular |
C14H16N2S2 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
4-[(4-amino-3-methylphenyl)disulfanyl]-2-methylaniline |
InChI |
InChI=1S/C14H16N2S2/c1-9-7-11(3-5-13(9)15)17-18-12-4-6-14(16)10(2)8-12/h3-8H,15-16H2,1-2H3 |
Clave InChI |
RCBDJCNMMCFWNV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)SSC2=CC(=C(C=C2)N)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14403045.png)
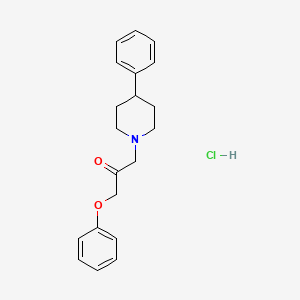

![1-{1-[(4-Bromophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-1,2,4-triazole](/img/structure/B14403065.png)
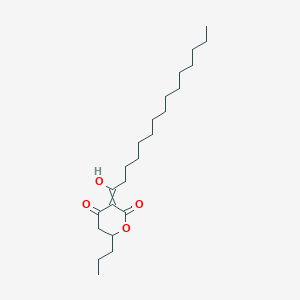
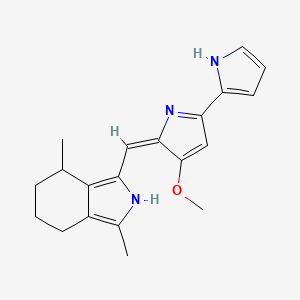
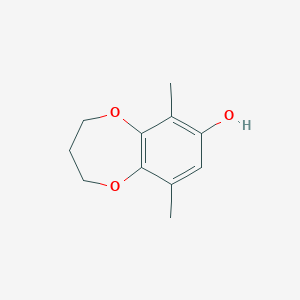
![6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one](/img/structure/B14403085.png)
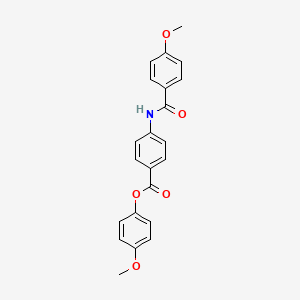
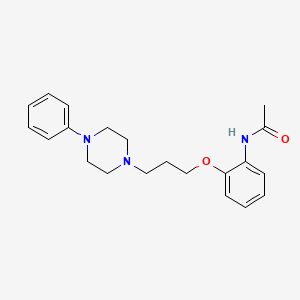



![4-[2-(Butylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14403130.png)
